molecular formula C13H8Cl2N3O+ B14354425 4-Benzamido-2,5-dichlorobenzene-1-diazonium CAS No. 91458-39-8

4-Benzamido-2,5-dichlorobenzene-1-diazonium

Cat. No.: B14354425
CAS No.: 91458-39-8
M. Wt: 293.12 g/mol
InChI Key: LJQGXEMMTXAUCA-UHFFFAOYSA-O
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Description

4-Benzamido-2,5-dichlorobenzene-1-diazonium is a diazonium compound characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring substituted with benzamido and dichloro groups. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and other aromatic derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzamido-2,5-dichlorobenzene-1-diazonium typically involves the diazotization of 4-amino-2,5-dichlorobenzamide. The process begins with the nitration of 2,5-dichlorobenzoic acid to form 2,5-dichloro-4-nitrobenzoic acid, followed by reduction to 4-amino-2,5-dichlorobenzoic acid. This intermediate is then converted to 4-amino-2,5-dichlorobenzamide through an amide formation reaction. Finally, diazotization is carried out using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures to yield the diazonium salt .

Industrial Production Methods

Industrial production of diazonium compounds often involves similar synthetic routes but on a larger scale. The key steps include maintaining precise temperature control during diazotization to ensure the stability of the diazonium salt and using efficient purification techniques to isolate the desired product.

Mechanism of Action

The mechanism of action of 4-Benzamido-2,5-dichlorobenzene-1-diazonium primarily involves its diazonium group. The diazonium group is highly reactive and can undergo substitution reactions with various nucleophiles. In coupling reactions, the diazonium group reacts with electron-rich aromatic compounds to form azo bonds, resulting in the formation of azo dyes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzamido-2,5-dichlorobenzene-1-diazonium is unique due to the presence of both benzamido and dichloro substituents, which influence its reactivity and stability. The dichloro groups enhance the electrophilicity of the diazonium group, making it more reactive in substitution and coupling reactions compared to its diethoxy and difluoro analogs .

Properties

CAS No.

91458-39-8

Molecular Formula

C13H8Cl2N3O+

Molecular Weight

293.12 g/mol

IUPAC Name

4-benzamido-2,5-dichlorobenzenediazonium

InChI

InChI=1S/C13H7Cl2N3O/c14-9-7-12(18-16)10(15)6-11(9)17-13(19)8-4-2-1-3-5-8/h1-7H/p+1

InChI Key

LJQGXEMMTXAUCA-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2Cl)[N+]#N)Cl

Origin of Product

United States

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